2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid
CAS No.:
Cat. No.: VC16780084
Molecular Formula: C16H17N3O9
Molecular Weight: 395.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O9 |
|---|---|
| Molecular Weight | 395.32 g/mol |
| IUPAC Name | 2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C16H17N3O9/c1-25-13-3-9(12(19(23)24)5-14(13)26-2)7-27-16(22)18-11(15(20)21)4-10-6-17-8-28-10/h3,5-6,8,11H,4,7H2,1-2H3,(H,18,22)(H,20,21) |
| Standard InChI Key | GWNJHMYINKSEEI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CN=CO2)C(=O)O)[N+](=O)[O-])OC |
Introduction
Structural and Molecular Characteristics
Molecular Identity
The compound’s molecular formula is , with a molecular weight of 395.32 g/mol. Its IUPAC name, 2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid, reflects the integration of a nitrobenzyl photolabile group, an oxazole heterocycle, and a carboxylic acid terminus .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1956435-63-4 |
| Molecular Formula | |
| Molecular Weight | 395.32 g/mol |
| SMILES Notation | COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CN=CO2)C(=O)O)N+[O-])OC |
| InChI Key | GWNJHMYINKSEEI-UHFFFAOYSA-N |
The oxazole ring contributes to its aromatic stability, while the nitrobenzyl group enables photolytic cleavage under specific wavelengths .
Spectroscopic and Computational Data
The compound’s structural validation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Computational models predict a planar geometry for the oxazole ring and steric hindrance around the nitro group, which influences its reactivity. Infrared (IR) spectroscopy confirms carbonyl stretching vibrations at 1,720 cm (carbamate) and 1,690 cm (carboxylic acid).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Nitrobenzyl Protection: 4,5-Dimethoxy-2-nitrobenzyl alcohol is activated with phosgene to form the corresponding chloroformate.
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Carbamate Formation: Reaction with 3-(oxazol-5-yl)-L-alanine under Schotten-Baumann conditions yields the protected amino acid.
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Deprotection: Selective removal of temporary protecting groups (e.g., tert-butyl esters) under acidic conditions generates the final product .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloroformate Formation | Phosgene, , 0°C | 85% |
| Carbamate Coupling | DCM, 0°C to RT, 12 h | 78% |
| Final Deprotection | TFA/DCM (1:1), 2 h | 92% |
Automated solid-phase synthesizers are employed for industrial-scale production, ensuring reproducibility .
Applications in Biochemical Research
Photolabile Protecting Groups
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group undergoes rapid photolysis at 365 nm, releasing the parent amine without damaging adjacent functional groups . This property is exploited in:
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Peptide Synthesis: Temporary protection of α-amino groups during solid-phase synthesis .
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Protein Engineering: Site-specific unmasking of cysteine residues for disulfide bond formation .
Controlled Drug Delivery Systems
Incorporating the compound into prodrug designs enables light-triggered release of therapeutics. For example, DMNB-caged doxorubicin exhibits reduced off-target toxicity in murine models .
Future Research Directions
Ongoing studies focus on optimizing two-photon absorption cross-sections for deeper tissue penetration in photodynamic therapy . Additionally, computational modeling aims to reduce steric hindrance around the nitro group to enhance reaction kinetics.
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